molecular formula C10H9F2N3 B13170234 N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13170234
M. Wt: 209.20 g/mol
InChI Key: GOZLQLFVJBNCRM-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a methyl group at the 1-position of the pyrazole ring and a 3,5-difluorophenylamine substituent at the 4-position. Its molecular formula is C₁₀H₁₀F₂N₃, with a molecular weight of 210.20 g/mol.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3/c1-15-6-10(5-13-15)14-9-3-7(11)2-8(12)4-9/h2-6,14H,1H3

InChI Key

GOZLQLFVJBNCRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine and 1,3-Dicarbonyl Compound

Method Overview:

This method involves the condensation of methylhydrazine with a suitable 1,3-dicarbonyl precursor bearing the 3,5-difluorophenyl substituent.

Step-by-step Procedure:

  • Preparation of 3,5-Difluorophenyl-1,3-dicarbonyl precursor:

    • Synthesize or procure 3,5-difluorobenzoyl chloride or acid chloride.
    • React with malonic acid derivatives or other 1,3-dicarbonyl compounds to form the corresponding β-dicarbonyl compound.
  • Condensation with Methylhydrazine:

    • Dissolve the 1,3-dicarbonyl compound in an appropriate solvent such as ethanol or dimethylformamide (DMF).
    • Add methylhydrazine hydrate dropwise under reflux conditions.
    • Heat the mixture at 80–100°C for 4–6 hours to promote cyclization.
  • Cyclization and Formation of the Pyrazole Ring:

    • The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, leading to ring closure.
    • The resulting intermediate is then subjected to purification via column chromatography.
  • Final N-Methylation:

    • The pyrazole nitrogen at position 1 is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
    • Reaction conditions: room temperature to 50°C, for 12–24 hours.

Reaction Scheme:

3,5-Difluorobenzoyl chloride + malonic acid derivative → 3,5-difluorophenyl-1,3-dicarbonyl
→ + methylhydrazine → cyclization → N-methylation → this compound

Alternative Route: Direct Condensation of Hydrazines with 1,3-Dicarbonyls

Some literature reports the direct synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl compounds bearing the phenyl substituents, followed by methylation.

Data Table Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 3,5-Difluorobenzoyl chloride + malonic acid derivative Ethanol/DMF Reflux (~85°C) 4–6 hrs Variable Formation of 3,5-difluorophenyl-1,3-dicarbonyl
2 Methylhydrazine hydrate Ethanol/DMF Reflux (~85°C) 4–6 hrs Moderate Cyclization to pyrazole core
3 Methyl iodide or dimethyl sulfate Acetone/DMF Room temp to 50°C 12–24 hrs Good N-methylation at N-1 position

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound with a pyrazole ring substituted with a 3,5-difluorophenyl group and a methyl group, making it a candidate for research in medicinal chemistry and material science.

Scientific Research Applications

This compound has applications in several scientific fields:

  • Medicinal Chemistry The compound is studied as a pharmacophore in drug design, particularly for its ability to interact with biological targets. Pyrazole derivatives, in general, are a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of the pyrazole nucleus can be found in drugs with diverse therapeutic activities .
  • Material Science Its unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.
  • Biological Research The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
  • Industrial Applications It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Research indicates that this compound possesses biological activities, particularly in cancer research. The compound has been shown to inhibit specific enzymes, which can lead to apoptosis in cancer cells by activating caspase pathways and interacts with various receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation.

Similar Compounds

Similar compounds include:

  • 1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones These compounds share the difluorophenyl group and exhibit similar biological activities.
  • N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide This compound also features a difluorophenyl group and is studied for its anticancer properties.

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is compared below with structurally related pyrazole derivatives from recent studies. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties/Implications
This compound C₁₀H₁₀F₂N₃ 210.20 3,5-difluorophenyl, methyl Amine (-NH₂) Enhanced metabolic stability; potential kinase inhibition
6b () C₃₀H₃₂FN₃O₂ 485.25 3,5-di-tert-butyl-4-hydroxyphenyl, 4-fluorophenyl, p-tolyl Carboxamide (-CONH₂) Increased hydrophobicity; antioxidant activity
4h () C₂₈H₃₁BrN₄O₄S₂ 630.10 4-aminosulfonylphenyl, p-fluorophenyl Sulfonamide (-SO₂NH₂) Improved solubility; protease inhibition potential
5e () C₃₅H₃₇N₃O₄S 595.25 Benzo[1,3]dioxol-5-yl, 4-methylsulfonylphenyl Methylsulfonyl (-SO₂CH₃) Enhanced electron-withdrawing effects; CNS targeting
5i () C₃₅H₄₃N₃O₄S 601.30 p-Trifluoromethylphenyl, 4-methylsulfonylphenyl Trifluoromethyl (-CF₃) High lipophilicity; antimicrobial activity
Patent compound () C₂₄H₂₀F₄N₃O₄ 514.43 2,4-difluorobenzoyl, 3,5-difluorophenyl, alanine ester Ester (-COOR), ketone (-CO-) Antiviral or anticancer applications

Key Observations:

Structural Variations :

  • Substituent Diversity : Unlike the carboxamide or sulfonamide groups in analogs (e.g., 6b, 4h), the target compound features a primary amine, enabling distinct hydrogen-bonding interactions .
  • Fluorine Positioning : While the target compound has fluorine at the 3,5-positions of the phenyl ring, the patent compound () includes a 2,4-difluorobenzoyl group, which may alter steric and electronic interactions .

Functional Group Impact :

  • Amine vs. Carboxamide : The primary amine in the target compound may confer stronger basicity compared to carboxamides, influencing pH-dependent solubility and binding to acidic residues in biological targets.
  • Fluorine Effects : Fluorine atoms in all compounds improve metabolic resistance, but their positions (e.g., para in 4h vs. meta in the target) modulate electronic effects on the aromatic ring .

Synthetic Routes :

  • The target compound’s synthesis likely involves direct amination of the pyrazole core, whereas analogs like 6b and 5i require multi-step coupling of carboxamide precursors .

Research Implications and Gaps

  • Biological Activity : While analogs like 5e and 5i demonstrate CNS or antimicrobial activity , the target compound’s amine group positions it for unexplored applications in kinase or GPCR modulation.
  • Data Limitations : Direct pharmacological data for this compound are absent in the evidence, necessitating further experimental validation of its bioactivity.

Biological Activity

N-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Starting Material : The synthesis begins with 3,5-difluoroaniline.
  • Formation of Pyrazole Ring : The aniline undergoes cyclization to form the pyrazole ring.
  • Methylation : The final step introduces the methyl group at the 1-position of the pyrazole.

This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to apoptosis in cancer cells by activating caspase pathways.
  • Receptor Binding : It interacts with various receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation .

Biological Activity and Therapeutic Potential

Research indicates that this compound possesses significant biological activities, particularly in the context of cancer research. Below are some key findings:

Anticancer Activity

A study demonstrated that this compound has potent anticancer properties, inhibiting cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Effect on Cell Viability
HepG2 (Liver)1554.25%
HeLa (Cervical)2038.44%
NCI-H23 (Lung)10>90% inhibition

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves:

  • Activation of Caspase Pathways : Induction of caspase-3 activation leading to PARP cleavage.
  • Inhibition of Tumor Necrosis Factor Alpha (TNFα) : The compound demonstrated inhibition of TNFα release in LPS-stimulated cells, which is critical in inflammatory responses associated with cancer progression .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on HepG2 Cells : This study evaluated the cytotoxic effects of the compound on liver cancer cells and found significant growth inhibition.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes and improved survival rates compared to control groups .

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